molecular formula C19H12N4O B597639 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol CAS No. 185129-91-3

4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol

Cat. No.: B597639
CAS No.: 185129-91-3
M. Wt: 312.332
InChI Key: GEHXSCWPSGZFLJ-UHFFFAOYSA-N
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Description

4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an imidazo[4,5-f][1,10]phenanthroline core, which is known for its ability to coordinate with metal ions, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-5,6-dione with an appropriate aldehyde, followed by cyclization with an amine to form the imidazo[4,5-f][1,10]phenanthroline core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol involves its ability to coordinate with metal ions, which can lead to various biological and chemical effects. In biological systems, this compound can induce mitochondrial dysfunction and generate reactive oxygen species, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include mitochondrial proteins and DNA .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid
  • 2-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol
  • 2-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)-4-methoxyphenol

Uniqueness

4-(1H-Imidazo[4,5-f][1,10]phenanthrolin-2-yl)phenol is unique due to its specific structural configuration, which allows for strong coordination with metal ions and significant biological activity. Compared to similar compounds, it has shown higher selectivity and potency in targeting cancer cells and has been more effective in various chemical reactions .

Properties

CAS No.

185129-91-3

Molecular Formula

C19H12N4O

Molecular Weight

312.332

IUPAC Name

4-(1,3-dihydroimidazo[4,5-f][1,10]phenanthrolin-2-ylidene)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C19H12N4O/c24-12-7-5-11(6-8-12)19-22-17-13-3-1-9-20-15(13)16-14(18(17)23-19)4-2-10-21-16/h1-10,22-23H

InChI Key

GEHXSCWPSGZFLJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=CC=N3)C4=C2NC(=C5C=CC(=O)C=C5)N4)N=C1

Synonyms

2-(4-hydroxyphenyl)iMidazole[4,5f][1,10]phenanthroline

Origin of Product

United States

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